9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine
Vue d'ensemble
Description
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, also known as BTD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTD belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects.
Mécanisme D'action
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine exerts its pharmacological effects by binding to specific sites on GABA receptors, which are located in the central nervous system. This binding enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.
Effets Biochimiques Et Physiologiques
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a range of biochemical and physiological effects. It has been found to increase the activity of GABA receptors, leading to an increase in the inhibitory neurotransmitter GABA. This, in turn, results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects observed with 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has also been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its specificity for GABA receptors, which allows for the selective modulation of neuronal excitability. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent. However, one limitation of using 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the research on 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine. One potential area of exploration is the development of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine analogs with improved pharmacokinetic properties, such as longer half-life or increased bioavailability. Additionally, further studies are needed to elucidate the potential therapeutic applications of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, particularly in the treatment of anxiety disorders and epilepsy. Finally, the antioxidant properties of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine warrant further investigation for their potential use in the treatment of neurodegenerative disorders.
Conclusion
In conclusion, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine is a promising compound with potential therapeutic applications in the field of neuropharmacology. Its specificity for GABA receptors, low toxicity profile, and antioxidant properties make it a potentially safe and effective therapeutic agent. Further research is needed to explore the full potential of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine and its analogs in the treatment of anxiety disorders, epilepsy, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves several steps, starting from the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 1,3-dihydro-2H-benzimidazol-2-one. This intermediate is then subjected to bromination using N-bromosuccinimide to obtain 1-bromo-3,4-dihydro-2H-benzimidazol-2-one. The final step involves the reaction of 1-bromo-3,4-dihydro-2H-benzimidazol-2-one with hydrazine hydrate to form 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine.
Applications De Recherche Scientifique
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been studied extensively for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been shown to exhibit anxiolytic and anticonvulsant effects in animal models, making it a potential candidate for the treatment of anxiety disorders and epilepsy. Furthermore, 9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has been found to enhance the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
9-bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c12-8-1-2-9-10(7-8)15-6-5-13-4-3-11(15)14-9/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDIQYIQNGIXDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN2C1=NC3=C2C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728729 | |
Record name | 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine | |
CAS RN |
1239879-72-1 | |
Record name | 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1239879-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.